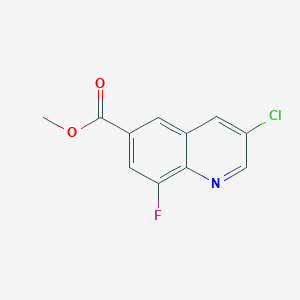
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and chemical stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-fluoroquinoline-6-carboxylate typically involves the cyclization of appropriate precursors followed by halogenation and esterification reactions. One common method includes the cyclization of aniline derivatives with appropriate reagents to form the quinoline core, followed by chlorination and fluorination at specific positions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions, followed by selective halogenation and esterification. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the chlorine or fluorine atoms.
Oxidation and Reduction: Modifications of the quinoline core.
Esterification and Hydrolysis: Formation and cleavage of the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline oxides, and various ester derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinolines.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and antineoplastic activities.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Mechanism of Action
The mechanism of action of methyl 3-chloro-8-fluoroquinoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance its binding affinity and selectivity, leading to inhibition of enzyme activity or modulation of receptor function. These interactions can disrupt biological pathways, resulting in antibacterial or antineoplastic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated quinolines, such as:
- 6-fluoroquinoline
- 8-fluoroquinoline
- 3-chloroquinoline
- Methyl 6-fluoroquinoline-3-carboxylate
Uniqueness
Methyl 3-chloro-8-fluoroquinoline-6-carboxylate is unique due to the specific combination of chlorine and fluorine atoms at the 3 and 8 positions, respectively. This unique substitution pattern enhances its biological activity and chemical stability compared to other quinoline derivatives .
Properties
Molecular Formula |
C11H7ClFNO2 |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
methyl 3-chloro-8-fluoroquinoline-6-carboxylate |
InChI |
InChI=1S/C11H7ClFNO2/c1-16-11(15)7-2-6-3-8(12)5-14-10(6)9(13)4-7/h2-5H,1H3 |
InChI Key |
BNLJBMDPNPNWDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=C(C=N2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


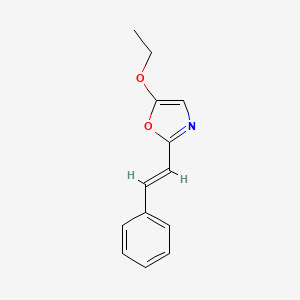

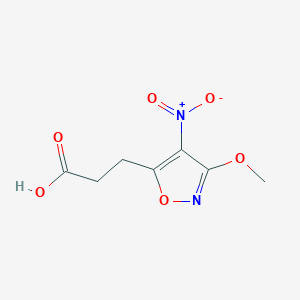
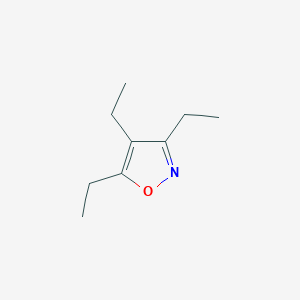
![(3AR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl 4-(methylsulfonothioyl)butanoate](/img/structure/B12859164.png)

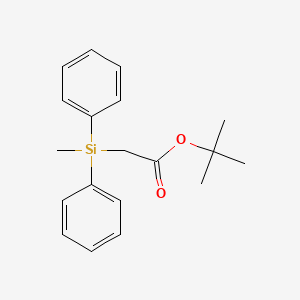
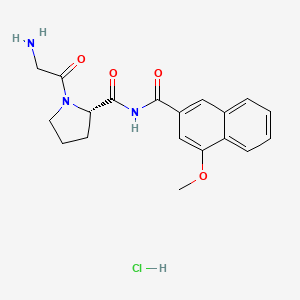
![N-(3-Chloro-4-methyl-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B12859182.png)
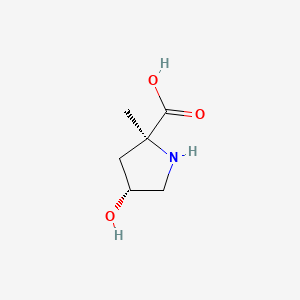

![3,5-Dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B12859200.png)
![2-(Aminomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12859202.png)
![6-[(4-bromophenyl)sulfonyl-methyl-amino]pyridine-2-carboxylic Acid](/img/structure/B12859210.png)
